molecular formula C17H27NO5 B1261658 Phyllostictine A

Phyllostictine A

Cat. No.: B1261658
M. Wt: 325.4 g/mol
InChI Key: SJSPSHPVPXPTPG-WCYNIRFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phyllostictine A is a natural product isolated from the fungus Phyllosticta cirsii . It features a unique bicyclic 3-methylene tetramic acid structure with a confirmed (6S,7R,8S)-stereochemistry . This compound is of significant interest in agricultural research due to its potent herbicidal activity. It exhibits considerable efficacy in leaf puncture assays and root growth inhibition against Arabidopsis thaliana at micromolar concentrations, acting faster than glyphosate . Studies have confirmed that the 5-methylene-1,5-dihydro-2H-pyrrol-2-one heterocyclic subunit is the key substructure responsible for this plant growth inhibitory activity . Beyond its phytotoxicity, this compound demonstrates notable in vitro growth-inhibitory effects in both normal and cancer cell lines . While its primary cytotoxic mechanism does not appear to involve direct apoptosis activation or DNA binding, it strongly reacts with glutathione (GSH), suggesting a mechanism involving Michael addition at the compound's acrylamide-like system . Its novel structure and dual bioactivity profile make this compound a valuable lead compound for research in herbicide discovery and the exploration of anticancer agents .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H27NO5

Molecular Weight

325.4 g/mol

IUPAC Name

(1E,5R,11S,12S,15S)-4-ethyl-11,15-dihydroxy-12-methoxy-5-methyl-13-oxa-4-azatricyclo[10.2.1.02,5]pentadec-1-en-3-one

InChI

InChI=1S/C17H27NO5/c1-4-18-15(21)13-11-10-23-17(22-3,14(11)20)12(19)8-6-5-7-9-16(13,18)2/h12,14,19-20H,4-10H2,1-3H3/b13-11-/t12-,14-,16+,17-/m0/s1

InChI Key

SJSPSHPVPXPTPG-WCYNIRFRSA-N

Isomeric SMILES

CCN1C(=O)/C/2=C/3\CO[C@]([C@H]3O)([C@H](CCCCC[C@]21C)O)OC

Canonical SMILES

CCN1C(=O)C2=C3COC(C3O)(C(CCCCCC21C)O)OC

Synonyms

phyllostictine A

Origin of Product

United States

Source and Isolation of Phyllostictine a

Fungal Producers: Phyllosticta cirsii and Related Species

Phyllostictine A is a secondary metabolite originally isolated from the fungal pathogen Phyllosticta cirsii. researchgate.netrsc.orgnih.gov This fungus is recognized as a potential mycoherbicide for the biocontrol of the noxious perennial weed, Canada thistle (Cirsium arvense). researchgate.netnih.gov When grown in liquid cultures, P. cirsii produces a variety of phytotoxic metabolites, including the phyllostictines. researchgate.netnih.gov

The genus Phyllosticta is a large and diverse group of coelomycetous fungi, primarily known as plant pathogens that cause diseases like leaf and fruit spots on a wide range of host plants. aip.orgresearchgate.net However, many Phyllosticta species also exist as endophytes, residing within plant tissues without causing apparent harm. aip.orgredalyc.org This genus is a rich source of structurally diverse secondary metabolites, making it a focal point for natural product discovery. aip.orgtandfonline.com Research has shown that Phyllosticta species produce a variety of bioactive compounds, including alkaloids, flavonoids, phenolics, quinones, steroids, and terpenoids. aip.org

While P. cirsii is the primary reported producer of this compound, other species within the Phyllosticta genus, such as Phyllosticta capitalensis, are also known to produce a range of bioactive metabolites. researchgate.netredalyc.org The chemical diversity within this fungal genus suggests that other related species could also be potential sources of this compound or its analogues. aip.org

Isolation from Endophytic Fungi

Endophytic fungi, which live symbiotically within plant tissues, are a significant source of novel bioactive compounds. mdpi.commdpi.com The isolation of this compound and its analogues often involves the cultivation of these fungi, followed by extraction and purification of their secondary metabolites.

The general process for isolating compounds like this compound from endophytic fungi begins with the collection of plant material and the isolation of the endophytic fungi. researchgate.netmdpi.com These fungi are then cultured in a suitable liquid medium, such as potato dextrose broth, to encourage the production of secondary metabolites. researchgate.netresearchgate.net After a period of incubation, the fungal mycelia are separated from the culture broth. researchgate.net The culture filtrate is then typically extracted with an organic solvent, such as ethyl acetate (B1210297), to partition the desired compounds. mdpi.comresearchgate.net

For example, in the isolation of compounds from a Phyllosticta species, the fungus was fermented in a Czapek-Dox-Yeast liquid medium, and the resulting ethyl acetate extract was subjected to bioassay-guided fractionation to isolate active compounds. mdpi.com This process highlights the importance of endophytic fungi as a reservoir for discovering new and potent natural products. mdpi.commdpi.com

Bioprospecting Strategies for this compound Analogues

Bioprospecting for analogues of this compound involves a systematic search for new, structurally related compounds with potentially enhanced or novel biological activities. This process often leverages modern "omics" technologies and high-throughput screening methods. osti.gov

A key strategy is the exploration of largely untapped natural sources, such as endophytic fungi from diverse and unique ecosystems. mdpi.com The vast diversity of endophytes suggests a high potential for discovering novel chemical structures. mdpi.com For instance, endophytic fungi isolated from medicinal plants have been shown to produce a wide array of bioactive metabolites. researchgate.net

Genomic mining is another powerful approach. By sequencing the genomes of producing organisms like P. cirsii, researchers can identify the biosynthetic gene clusters (BGCs) responsible for producing this compound. uni-hannover.deacs.orgacs.org This information can then be used to search for homologous gene clusters in other fungi, potentially leading to the discovery of new analogues. acs.org Targeted knockout experiments within these gene clusters can also lead to the accumulation of biosynthetic intermediates, providing further chemical diversity. uni-hannover.deacs.org

High-throughput screening assays are essential for rapidly evaluating the biological activity of crude extracts and isolated compounds. nih.gov These assays can be designed to detect specific activities, such as herbicidal or antimicrobial effects, guiding the isolation process toward the most promising candidates. nih.govnih.gov

Advanced Isolation and Purification Techniques for Complex Natural Products

The isolation and purification of complex natural products like this compound from crude fungal extracts require a combination of chromatographic techniques. These methods separate compounds based on their physical and chemical properties.

Chromatographic Techniques Used in Natural Product Isolation

TechniquePrincipleApplication in Natural Product Isolation
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase (e.g., silica (B1680970) gel) and a mobile phase. nih.govsdiarticle5.comhilarispublisher.comA rapid and cost-effective method for preliminary analysis, monitoring fractions, and optimizing conditions for column chromatography. nih.govsdiarticle5.comhilarispublisher.com
Column Chromatography Separation of compounds by passing a mixture through a column packed with a stationary phase; components elute at different rates. sdiarticle5.comhilarispublisher.comA fundamental preparative technique for separating crude extracts into simpler fractions. sdiarticle5.comhilarispublisher.com
High-Performance Liquid Chromatography (HPLC) A high-resolution chromatographic technique that uses high pressure to force the solvent through the column, leading to faster and more efficient separation. nih.govhilarispublisher.comWidely used for both analytical and preparative-scale purification of natural products, offering high resolution and sensitivity. nih.govhilarispublisher.com It is a key method for obtaining pure compounds. nih.gov
Gas Chromatography (GC) Separates volatile and thermally stable compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. sdiarticle5.comhilarispublisher.comUsed for the analysis of volatile compounds like essential oils and some terpenoids. hilarispublisher.com
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.govA powerful tool for the rapid analysis and identification of compounds in complex mixtures, especially when reference standards are not available. nih.gov

The typical workflow for isolating a pure natural product involves an initial fractionation of the crude extract using column chromatography. nih.gov The resulting fractions are then further purified using techniques like preparative TLC or, more commonly, HPLC to yield the pure compound. nih.govresearchgate.net The purity and structure of the isolated compound are then confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.govresearchgate.net

Structural Elucidation and Stereochemical Assignment of Phyllostictine a

Initial Structural Assignments and Subsequent Revisions

Phyllostictine A was first isolated from the fungus Phyllosticta cirsii, a pathogen of the Canada thistle, by Evidente and colleagues in 2008. nih.gov Initial spectroscopic analysis led them to propose an oxazatricycloalkenone ring system for this compound and its co-metabolites, Phyllostictines B-D. nih.govresearchgate.net This initial structural hypothesis sparked interest in the scientific community, leading to efforts towards its total synthesis. nih.gov

However, in 2017, work by Trenti and Cox on the biosynthesis of these compounds led to a significant revision of the proposed structure. nih.gov Their investigations, which included feeding the producing fungus with ¹³C-labeled precursors, revealed inconsistencies with the originally assigned structure. uni-hannover.de The biosynthetic studies suggested a different molecular framework, leading to the revised structure of this compound as a bicyclic 3-methylene tetramic acid. nih.govuni-hannover.de A key breakthrough in this revision was the recognition that Phyllostictine B was spectroscopically identical to a previously known compound, Phaeosphaeride A. nih.gov This connection was crucial, as the structure of Phaeosphaeride A had been firmly established. nih.gov

The first total synthesis of this compound, reported in 2018, definitively confirmed the revised bicyclic structure and established its absolute stereochemistry as (6S, 7R, 8S). nih.govresearchgate.net This work provided conclusive evidence that the initial structural assignment was incorrect and solidified the bicyclic 3-methylene tetramic acid framework as the true structure of this compound. nih.gov

Application of Advanced Spectroscopic Techniques for Structure Determination

The journey to uncover the correct structure of this compound relied heavily on a suite of advanced spectroscopic and analytical methods. These techniques provided the detailed molecular insights necessary to first propose, then question, and finally confirm the compound's intricate architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy was a cornerstone in the study of this compound from its initial isolation to the final structural confirmation. rsc.orguni-hannover.de Both ¹H and ¹³C NMR data were instrumental in piecing together the connectivity of the molecule. nih.govunina.it Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, were employed to deduce the complex spin systems and long-range correlations between protons and carbons, which are essential for mapping the molecular skeleton. rsc.orguni-hannover.de

A critical application of NMR came during the structural revision. Comparison of the NMR data for natural this compound with that of the synthetically produced compound and with the known data for ent-Phaeosphaeride A showed excellent agreement, providing strong evidence for the revised structure. nih.gov This comparative analysis of chemical shifts (δ) and coupling constants (J) was a key piece of evidence that supported the bicyclic tetramic acid core over the initially proposed oxazatricycloalkenone. nih.govrsc.org

Mass Spectrometry (MS) Applications in Complex Natural Product Characterization

Mass spectrometry (MS) played a vital role in determining the molecular weight and elemental composition of this compound. researchgate.netrsc.org High-resolution mass spectrometry (HRMS) provided the accurate mass necessary to establish the molecular formula of the compound. rsc.org Techniques like electrospray ionization (ESI) were used to gently ionize the molecule, preserving its structure for accurate mass measurement. rsc.orgmdpi.com The mass spectral data was crucial in both the initial characterization and the subsequent verification of the synthetic this compound, ensuring that the synthesized molecule matched the natural product. rsc.org

X-ray Crystallography for Absolute Configuration Determination (e.g., Phaeosphaeride A)

While a crystal structure of this compound itself has not been explicitly mentioned in the provided context, the structural elucidation of the closely related Phaeosphaeride A by X-ray crystallography was a pivotal moment in determining the stereochemistry of this compound. nih.govnih.gov X-ray crystallography is a powerful technique that provides an unambiguous three-dimensional picture of a molecule's atomic arrangement in a crystal. wikipedia.orglibretexts.org The successful X-ray diffraction analysis of Phaeosphaeride A unequivocally established its relative and absolute stereochemistry. nih.govmdpi.commdpi.com

Given that Phyllostictine B was found to be identical to Phaeosphaeride A, Cox and his team were able to confidently assign the relative and absolute configuration of Phyllostictine B. nih.gov By analogy, and supported by biosynthetic considerations, they proposed the (6S,7R,8S)-stereochemistry for this compound, which was later confirmed by its total synthesis. nih.gov This demonstrates the power of analogy and the interconnectedness of natural product families in solving complex structural problems.

Computational Approaches to Structure Elucidation

In modern natural product chemistry, computational methods have become an indispensable tool for structural elucidation, often used in tandem with experimental data. uqac.canih.gov While the provided information does not detail specific computational studies exclusively on this compound, the broader context of natural product structural revision highlights the importance of these approaches. uqac.canih.gov

Computational chemistry can be used to predict NMR chemical shifts for proposed structures. uqac.ca These predicted spectra can then be compared with experimental data to assess the likelihood of a particular structural hypothesis. Discrepancies between predicted and experimental data can signal a misassignment, as has been the case for numerous other natural products. nih.gov For complex molecules with multiple stereocenters, computational methods can also help in assigning the relative and absolute configuration by predicting chiroptical properties like optical rotation. uqac.ca The close agreement between the measured optical rotation of natural this compound and the synthetic material further validated the assigned absolute configuration. nih.gov

Biosynthesis of Phyllostictine a

Identification and Characterization of the Biosynthetic Gene Cluster (BGC) in Phyllosticta cirsii

The journey to understand how Phyllosticta cirsii synthesizes Phyllostictine A began with the exploration of its genetic blueprint. acs.orgresearchgate.net

Genome Sequencing and In Silico Analysis for BGC Prediction

Modern genome sequencing techniques have been instrumental in unlocking the biosynthetic potential of fungi. researchgate.netacs.org The entire genome of Phyllosticta cirsii, the fungal producer of this compound, was sequenced to identify the genetic loci responsible for its production. acs.orguni-hannover.denih.gov This whole-genome sequencing approach provides a comprehensive view of the organism's DNA, enabling the prediction of natural product biosynthetic gene clusters (BGCs). uni-hannover.de

Computational, or in silico, analysis of the sequenced genome was then employed to pinpoint the specific BGC for this compound. uni-hannover.de This process involves searching the genome for genes that encode enzymes typically involved in secondary metabolite biosynthesis, such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS). uni-hannover.decityu.edu.hksecondarymetabolites.org This bioinformatic approach successfully identified a candidate BGC, designated the phy cluster, believed to be responsible for this compound synthesis. acs.orguni-hannover.deacs.org The identified BGC (GenBank accession KY682688.1) has a length of 31,518 base pairs. cityu.edu.hksecondarymetabolites.org

Targeted Gene Knockout Experiments and Intermediate Identification

To confirm the role of the predicted phy BGC in this compound biosynthesis, targeted gene knockout experiments were conducted. acs.orguni-hannover.denih.gov This powerful molecular technique involves inactivating specific genes within the cluster and observing the effect on metabolite production.

Disruption of key genes within the phy cluster led to the cessation of this compound production and, crucially, the accumulation of a biosynthetic intermediate. acs.orgacs.orguni-hannover.denih.gov This provided definitive proof that the identified BGC is indeed responsible for the synthesis of this compound. acs.orguni-hannover.de The isolation and characterization of this intermediate offered valuable insights into the step-by-step construction of the final molecule. acs.orgacs.org Specifically, knockout of the genes phyL6 and phyL7, which encode a cytochrome P450 and a SAM-dependent O-methyltransferase respectively, revealed that the final steps of the biosynthesis are N-hydroxylation and O-methylation. acs.org

Enzymatic Machinery and Biosynthetic Pathways

The synthesis of this compound is a multi-step process orchestrated by a suite of specialized enzymes encoded by the phy gene cluster.

Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Involvement

At the heart of the this compound biosynthetic pathway lies a hybrid PKS-NRPS enzyme. acs.orgcore.ac.uk PKS enzymes are responsible for assembling polyketide chains from simple acyl-CoA precursors, in a manner similar to fatty acid synthesis. wikipedia.orgnih.gov NRPSs, on the other hand, are large enzymes that synthesize peptides without the use of ribosomes. nih.govrsc.org

In the case of this compound, the hybrid PKS-NRPS enzyme, PhyS, first constructs a polyketide chain. secondarymetabolites.orgacs.org This is followed by the incorporation of an amino acid, alanine (B10760859), by the NRPS module. acs.orgrsc.org A trans-acting enoyl reductase (ER) encoded by phyL4 is also involved in this initial assembly. acs.org The final cyclization and release of the molecule are catalyzed by a Dieckmann-cyclase domain within PhyS, forming a 3-methyl tetramic acid core. acs.org

Precursor Incorporation Studies and Metabolic Labeling

To further dissect the biosynthetic pathway, precursor incorporation studies using isotopically labeled compounds were performed. uni-hannover.deacs.org In these experiments, the fungus was fed with simple, labeled molecules, such as [1-¹³C] or [2-¹³C] acetate (B1210297) and ¹³C-labeled methionine. acs.orgrsc.org By tracking the incorporation of these labels into the final this compound molecule using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can determine the origin of each carbon atom in the structure. researchgate.net

These labeling studies confirmed that the backbone of this compound is derived from a hexaketide (a polyketide made from six acetate units) and the amino acid alanine. rsc.org The haphazard incorporation of labeled precursors initially observed was a key clue that led to the revision of the originally proposed structure of this compound. uni-hannover.de

Comparative Genomics of Phyllostictine Biosynthesis with Related Metabolites

Comparative genomics provides a powerful tool for understanding the evolution of biosynthetic pathways by comparing the gene clusters of related natural products. sib.swissnih.govnih.gov The BGC for this compound shows significant homology to the gene clusters responsible for the production of similar metabolites, such as the phaeosphaerides and pyronigrin E. acs.orgacs.org

The close structural resemblance between the phyllostictines and the phaeosphaerides suggests that their respective producing organisms contain highly homologous BGCs. acs.orgacs.org This indicates a shared evolutionary origin for these biosynthetic pathways.

While this compound is also structurally similar to pyronigrin E, the genes in the phy BGC exhibit much lower homology to the pyronigrin E BGC. acs.orgacs.org There are also notable chemical differences in their biosynthesis. For instance, pyronigrin E is derived from serine instead of alanine, and the cyclization step is catalyzed by a different type of enzyme, a trans-acting hydrolase, which is not found in the phy cluster. acs.org This suggests a more distant evolutionary relationship between the biosynthetic pathways of this compound and pyronigrin E.

Metabolic Engineering Strategies for Enhanced Production

The potential of this compound as a natural herbicide has driven research into methods for improving its production yields. The native producer, Phyllosticta cirsii, often yields insufficient quantities for large-scale applications, necessitating advanced strategies to boost biosynthesis. Metabolic engineering, which involves the targeted modification of an organism's genetic and regulatory processes, offers a powerful toolkit for enhancing the production of valuable secondary metabolites like this compound. Key strategies include the use of well-characterized host organisms for heterologous expression and the optimization of biosynthetic pathways and culture conditions.

The identification of the this compound biosynthetic gene cluster (BGC) is a critical first step, enabling the application of these engineering techniques. researchgate.netacs.org Research has successfully identified the BGC responsible for producing the bicyclic 3-methylene tetramic acid core of this compound. acs.org This knowledge allows for the direct manipulation of the genetic machinery to increase metabolic flux towards the final product.

One of the most effective strategies is heterologous expression, which involves transferring the entire BGC from the native organism into a more robust and easily manipulated industrial host. nih.gov The pathway for a related bicyclic macrolide, Sch-642305, was successfully reconstituted in the filamentous fungus Aspergillus oryzae, demonstrating the feasibility of this approach for similar complex fungal metabolites. researchgate.net Such "chassis" organisms are often chosen for their well-understood genetics, rapid growth, and ability to be cultivated in large-scale fermenters, overcoming the limitations of the native producer. nih.govresearchgate.net

Further enhancements can be achieved by engineering the heterologous host to increase the supply of essential precursors. The biosynthesis of this compound utilizes a hexaketide unit and the amino acid alanine. rsc.orgrsc.org Therefore, engineering the host to upregulate the pathways that produce these precursors could significantly increase the final yield.

Optimization of fermentation conditions is another crucial aspect that complements genetic strategies. Studies have shown that the choice of carbon source directly impacts this compound production, with sucrose (B13894) being superior to glucose. globalsciencebooks.info The concentration of the carbon source is also a critical factor; a 50% reduction in sucrose from a standard medium recipe was found to substantially lower the toxin yield. globalsciencebooks.info Time-course analysis of fermentation indicates that this compound production peaks around day nine under specific laboratory conditions. uni-hannover.de

Below are data tables summarizing key genetic components and engineering strategies.

Table 1: Potential Genetic Targets for Engineering in the this compound Pathway

This table is based on typical components of polyketide biosynthetic gene clusters and findings from related compounds.

Gene/Enzyme TypePutative Function in this compound BiosynthesisEngineering Strategy
Polyketide Synthase (PKS)Assembles the hexaketide backbone from acetyl-CoA units.Overexpression to increase the rate of polyketide chain formation.
Alanine-incorporating EnzymeCatalyzes the incorporation of alanine to form the tetramic acid ring.Overexpression to enhance the cyclization step.
Oxidoreductases/P450sCatalyze specific oxidation and reduction steps to form the final bicyclic structure.Overexpression of rate-limiting enzymes; knockout of enzymes leading to shunt products.
Transcriptional RegulatorsControl the expression level of the entire biosynthetic gene cluster.Overexpression of positive regulators or knockout of negative regulators.

Table 2: Overview of Metabolic Engineering Strategies for this compound

This interactive table outlines various approaches to enhance production.

StrategyApproachTargetExpected Outcome
Heterologous Expression Transfer the entire BGC from P. cirsii to a suitable host.Aspergillus oryzae or other industrial fungal strains.Increased and more reliable production; easier downstream processing and optimization. researchgate.net
Precursor Supply Enhancement Upregulate metabolic pathways leading to key building blocks.Alanine biosynthesis pathway; Acetyl-CoA pool.Increased availability of precursors for the PKS and subsequent steps. rsc.orgrsc.org
Pathway Optimization Overexpress rate-limiting enzymes within the BGC.Key enzymes like PKS or specific tailoring enzymes.Increased metabolic flux through the biosynthetic pathway towards this compound.
Fermentation Optimization Modify culture medium composition and growth conditions.Carbon source (e.g., sucrose), nitrogen source, pH, temperature.Maximized yield from the wild-type or engineered strain. globalsciencebooks.info

Total Synthesis and Synthetic Methodology Development of Phyllostictine a

Retrosynthetic Analysis and Key Disconnections

The first total synthesis of Phyllostictine A by Shipman and coworkers in 2018 served to confirm its revised structure and absolute stereochemistry as (6S,7R,8S). rsc.orgrsc.orgnih.gov Their retrosynthetic strategy hinged on a few key disconnections. The complex tricycle was envisioned to be assembled late-stage from a highly functionalized dihydropyran intermediate. This intermediate, in turn, could be traced back to simpler, acyclic precursors.

A primary disconnection was made at the C-N and C-O bonds of the pyrrolidinone ring, revealing a precursor containing the dihydropyran core and a side chain amenable to cyclization. The dihydropyran ring itself was disconnected via a vinyl anion aldol (B89426) reaction, a powerful tool for stereocontrolled six-membered ring formation. rsc.orgmdpi.com This disconnection led back to a linear aldehyde precursor. Further simplification of this aldehyde involved breaking it down into two key fragments: octanal (B89490) and a chiral diol. rsc.org This diol was prepared using a Sharpless asymmetric dihydroxylation, a cornerstone of asymmetric synthesis. rsc.orgmdpi.com

The synthesis of the 5-methylene-1,5-dihydro-2H-pyrrol-2-one subunit, identified as crucial for the herbicidal activity, represented another key synthetic challenge. rsc.orgrsc.org Its construction was planned from N-methoxymaleimide, which could be synthesized from maleic anhydride. rsc.org

A graphical representation of a simplified retrosynthetic analysis is presented below:

Figure 1: Simplified Retrosynthetic Analysis of this compound A simplified retrosynthetic analysis of this compound(This is a simplified representation and does not encompass all intermediates and reagents)

Challenges and Breakthroughs in Total Synthesis

The synthesis of this compound presented several significant challenges that required innovative solutions and methodological advancements.

Another major challenge was the stereocontrolled formation of the dihydropyran ring. The successful application of a vinyl anion aldol reaction using sodium bis(trimethylsilyl)amide (NaHMDS) at low temperatures was a key breakthrough, allowing for the desired stereochemical outcome. rsc.orgmdpi.com The stereochemistry of the newly formed alcohol was confirmed by the presence of a characteristic W-coupling in the 1H NMR spectrum. rsc.org

The culmination of these efforts was the first total synthesis of this compound, achieved in 15 steps from octanal. rsc.org This accomplishment not only verified the structure of the natural product but also provided a synthetic route to access analogues for further biological evaluation. rsc.orgrsc.org

Development of Novel Synthetic Methodologies

The pursuit of this compound and related complex natural products has spurred the development of new and efficient synthetic methods.

While the first total synthesis of this compound did not heavily rely on precious metal catalysis for its key ring-forming steps, subsequent research has highlighted the potential of these catalysts in constructing the core structures of related natural products. ukri.orgrsc.org For instance, research projects have been proposed that would utilize palladium, gold, and ruthenium catalysis to form the 4-, 5-, and 11-membered rings found in similar complex molecules. ukri.org The use of precious metal catalysts, such as palladium, is well-established for cross-coupling reactions, which are fundamental in modern organic synthesis. openaccessgovernment.org The development of more sustainable and efficient catalytic systems, including those based on less toxic and more abundant metals like iron, is an ongoing area of research with potential applications in the synthesis of complex molecules like this compound. openaccessgovernment.orgnih.gov

Catalyst SystemProposed Application in Complex Molecule SynthesisReference
Palladium CatalysisFormation of 4-membered rings ukri.org
Gold CatalysisFormation of 5-membered rings ukri.org
Ruthenium CatalysisFormation of 11-membered rings ukri.org

The control of stereochemistry is paramount in the synthesis of complex natural products. The total synthesis of this compound provides a clear example of the power of asymmetric synthesis. rsc.org

A key step in the synthesis was the Sharpless asymmetric dihydroxylation of an angelic ester derivative using AD-mix-α. rsc.orgmdpi.com This reaction reliably established the (2S,3S)-stereochemistry of a key diol intermediate with excellent enantioselectivity (98% ee). rsc.org The predictability of the Sharpless mnemonic for this class of substrates was crucial for the successful assignment of the absolute configuration. rsc.org

The stereocontrolled formation of the dihydropyran ring was another critical aspect. rsc.orgmdpi.com The use of a vinyl anion aldol reaction, where the stereochemical outcome is dictated by the reaction conditions and the existing stereocenters in the substrate, exemplifies a substrate-controlled diastereoselective transformation. rsc.orgnih.gov The pseudo-equatorial orientation of the bulky side chains in the transition state was proposed to be the determining factor for the observed stereoselectivity. rsc.org

These examples underscore the importance of established asymmetric methodologies in providing access to enantiomerically pure building blocks, which are essential for the efficient construction of complex chiral molecules. nih.govdu.ac.in

The synthesis of the unique heterocyclic core of this compound, particularly the bicyclic 3-methylene tetramic acid moiety, required a multi-step approach. rsc.orgacs.org The strategy involved the sequential construction of the dihydropyran and pyrrolidine (B122466) rings. rsc.org

The synthesis of the 5-methylene-1,5-dihydro-2H-pyrrol-2-one nucleus, a key structural element for herbicidal activity, was achieved from N-methoxymaleimide. rsc.orgrsc.org The addition of a Grignard reagent to this maleimide (B117702) derivative provided a key alcohol intermediate in a regiocontrolled manner. rsc.org

Process Chemistry and Scale-Up Strategies for Production

For the production of this compound for biological testing and potential agricultural applications, both synthetic and biosynthetic approaches are being explored. ukri.orgresearchgate.net In vitro production of this compound by the fungus Phyllosticta cirsii has been studied, with optimization of culture conditions leading to the production of over 28 mg/L of the toxin. researchgate.netcnr.it This biosynthetic approach offers an alternative to chemical synthesis for obtaining larger quantities of the natural product.

Future efforts in process chemistry for a synthetic route would likely focus on several key areas:

Developing more efficient catalytic steps: Replacing stoichiometric reagents with catalytic ones is a cornerstone of green and efficient process chemistry. openaccessgovernment.org

Optimizing reaction conditions: Fine-tuning temperature, concentration, and reaction times can significantly improve yields and reduce byproduct formation.

Purification methods: Developing scalable and efficient purification techniques, such as crystallization or chromatography methods suitable for large-scale production, is crucial. unina.it

The development of a practical and scalable synthesis of this compound or its potent analogues remains an important goal for realizing its potential in agriculture. ukri.orgrsc.org

Route Optimization for Efficiency and Scalability

A key challenge in natural product synthesis is achieving scalability to address supply issues, which is particularly relevant for this compound due to its potential as a novel herbicide. ukri.orgfrontiersin.org The initial synthetic sequence involved several steps that required careful control and optimization. For instance, a conjugate addition of an alcohol to dimethyl acetylenedicarboxylate (B1228247) (DMAD) was achieved using a catalytic amount of n-BuLi. nih.gov Achieving high (E:Z) selectivity in this step was found to be critically dependent on careful temperature control. nih.gov

Researchers have also explored the synthesis of simplified analogues to identify the core pharmacophore and develop more accessible synthetic routes. nih.gov One such simplified analogue, which retains much of the herbicidal activity of the natural product, was synthesized in just five steps from readily available starting materials. nih.govrsc.org This streamlined approach not only aids in understanding structure-activity relationships but also offers a more efficient and potentially scalable pathway to developing new herbicidal agents. ukri.org The development of a synthesis that can be performed on a gram-scale is a crucial step towards realizing the commercial potential of this compound analogues. mdpi.com

Parameter Finding Significance
First Total Synthesis Achieved in 15 linear steps from octanal. rsc.orgConfirmed the gross structure and absolute stereochemistry of this compound. rsc.org
Key Reaction Optimization Conjugate addition selectivity is highly dependent on temperature control. nih.govDemonstrates the need for precise process control for efficiency.
Yield Improvement Recycling of unreacted diol intermediate improved process yield. researchgate.netHighlights a practical strategy for increasing overall efficiency.
Analogue Synthesis A simplified, active analogue was synthesized in only 5 steps. rsc.orgOffers a more efficient route for producing compounds with similar herbicidal activity. nih.govukri.org

Green Chemistry Principles in Synthesis (e.g., Atom Economy, Catalysis, Waste Minimization)

Atom Economy: Introduced by Barry Trost, the principle of atom economy seeks to maximize the incorporation of all reactant materials into the final product, thereby reducing the generation of waste. nih.gov Catalytic reactions are inherently atom-economical as they often involve transformations where most of the atoms of the reactants are utilized. nih.govyoutube.com The planned synthesis of this compound's core ring structures, for example, is designed to use palladium, gold, and ruthenium catalysis, which aligns with the goal of an atom-efficient synthesis. ukri.org

Catalysis: Catalysts increase the rate of a reaction without being consumed in the process, allowing them to be used in small, sub-stoichiometric amounts. youtube.compnnl.gov This minimizes waste compared to stoichiometric reagents, which are used in excess and only perform the reaction once. youtube.com The synthesis of this compound and its analogues has employed several catalytic steps:

n-BuLi: Used in catalytic amounts for the conjugate addition to dimethyl acetylenedicarboxylate. nih.gov

Pd/C: A palladium on carbon catalyst was used for a hydrogenolysis step. nih.gov

TPAP (Tetrapropylammonium perruthenate): Employed for an oxidation step. nih.gov

The emphasis on developing sustainable, catalytic transformations is a core aspect of modern synthetic strategies targeting this compound. ukri.org

Waste Minimization: Preventing waste generation is a primary goal of green chemistry. solubilityofthings.comyoutube.com This can be achieved by designing shorter, more efficient synthetic routes and avoiding the use of protecting groups, which require additional steps for their introduction and removal, thus generating more waste. nih.gov The development of a 5-step synthesis for a simplified, active analogue of this compound is a prime example of waste minimization through step economy. rsc.org Such strategies not only reduce the environmental footprint but also lower costs associated with materials and waste disposal. solubilityofthings.com

Green Chemistry Principle Application in this compound Synthesis Benefit
Atom Economy Use of catalytic reactions (e.g., with Pd, Au, Ru) to form key structural rings. ukri.orgMaximizes the incorporation of starting materials into the final product, minimizing waste. nih.gov
Catalysis Employment of catalysts like n-BuLi, Pd/C, and TPAP. nih.govReduces the need for stoichiometric reagents, leading to less waste and increased efficiency. youtube.com
Waste Minimization Development of a highly abbreviated 5-step synthesis for an active analogue. rsc.orgReduces the number of synthetic steps, solvents, and reagents, thereby minimizing overall waste generation. nih.gov

Flow Chemistry Applications in this compound Synthesis

While specific applications of flow chemistry to the synthesis of this compound are not yet extensively documented in publicly available literature, the technology offers significant potential benefits for optimizing its production. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, is recognized as a disruptive innovation with advantages in safety, efficiency, and scalability. amt.ukeuropa.eu

Key advantages of flow chemistry that could be applied to this compound synthesis include:

Enhanced Safety and Heat Transfer: Many chemical reactions are highly exothermic. europa.eu In traditional batch reactors, dissipating this heat can be challenging, leading to "hot spots" that can cause side reactions or even dangerous runaway conditions. europa.eu Flow reactors have a much higher surface-area-to-volume ratio, allowing for significantly more efficient heat transfer. europa.eumdpi.com This would be beneficial for controlling the temperature-sensitive and potentially exothermic steps in the this compound synthesis.

Improved Process Control and Reproducibility: Automated flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov This leads to greater consistency and reproducibility between runs, which can be a challenge in large-scale batch production.

Scalability: Scaling up a reaction in a batch reactor is not always straightforward. In contrast, scaling a flow process often simply involves running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel). amt.uk This inherent scalability would be highly advantageous for producing the quantities of this compound or its analogues needed for extensive agricultural testing and potential commercialization. ukri.org

Access to Novel Reaction Conditions: Flow reactors can safely handle hazardous reagents and unstable intermediates due to the small reaction volumes at any given time. mdpi.com This could open up new, more efficient synthetic routes to this compound that might be too dangerous to attempt on a large scale in batch.

Given the pharmaceutical and fine chemical industries' increasing adoption of flow chemistry for multi-stage synthesis and process intensification, applying this technology to the synthesis of this compound is a logical next step. amt.uknih.gov It could address challenges related to reaction control, safety, and scalability, ultimately enabling a more efficient and commercially viable production pathway. researchgate.net

Structure Activity Relationship Sar Studies of Phyllostictine a and Its Analogues

Identification of Key Structural Subunits for Biological Activity

The journey to unraveling the herbicidal prowess of Phyllostictine A begins with identifying the core molecular fragments responsible for its bioactivity. Through a combination of synthetic chemistry and biological assays, researchers have pinpointed a specific nucleus as the primary driver of its herbicidal effects.

Role of the 5-methylene-1,5-dihydro-2H-pyrrol-2-one Nucleus in Herbicidal Activity

At the heart of this compound's herbicidal activity lies the 5-methylene-1,5-dihydro-2H-pyrrol-2-one nucleus. rsc.orgacs.orgresearchgate.net This heterocyclic scaffold has been identified as the key pharmacophore, the essential part of the molecule for its biological action. rsc.orgresearchgate.netresearchgate.net Studies involving the total synthesis of this compound have confirmed that this subunit is crucial for its μM-level inhibitory activity against the root growth of Arabidopsis thaliana, a model plant species. rsc.orgacs.orgresearchgate.net The presence of the exocyclic double bond within this nucleus is particularly critical; its removal leads to a significant decrease in potency, highlighting its importance in the molecule's mechanism of action. researchgate.net

Synthesis and Evaluation of Simplified Analogues

To further probe the SAR of this compound, scientists have synthesized and evaluated a series of simplified analogues. This approach allows for a systematic investigation of how different structural modifications impact herbicidal efficacy. By comparing the activity of these simplified molecules to that of the natural product, researchers can glean valuable insights into the contribution of various structural motifs.

The total synthesis of this compound has been a significant achievement, not only confirming its revised structure but also enabling access to the natural product for detailed biological screening. rsc.orgresearchgate.netresearchgate.net Alongside the synthesis of the complete molecule, a simplified analogue containing only the 5-methylene-1,5-dihydro-2H-pyrrol-2-one nucleus was also prepared. rsc.orgresearchgate.net

Biological evaluation of these compounds in root growth inhibition assays against Arabidopsis thaliana provided compelling evidence for the central role of the heterocyclic nucleus. The results, as summarized in the table below, demonstrate that the simplified analogue retains a significant portion of the herbicidal activity of the parent compound.

CompoundIC₅₀ (μM) against Arabidopsis thaliana root growth
Synthetic this compound9 ± 1
Simplified Analogue (5-methylene-1,5-dihydro-2H-pyrrol-2-one)35 ± 6
Analogue with saturated exocyclic bond205 ± 19
Glyphosate (commercial herbicide)7 ± 2
Data sourced from chemical communications. researchgate.net

As the data indicates, synthetic this compound exhibits a potency comparable to the widely used commercial herbicide, glyphosate. researchgate.net The simplified analogue, while approximately four times less potent than this compound, still demonstrates strong herbicidal activity in the micromolar range. researchgate.net This finding strongly supports the hypothesis that the 5-methylene-1,5-dihydro-2H-pyrrol-2-one subunit is the primary determinant of the natural product's herbicidal properties. rsc.orgresearchgate.net Conversely, the dramatic reduction in activity observed upon saturation of the exocyclic double bond further underscores the critical role of this specific structural feature. researchgate.net

Computational SAR Modeling and Quantitative Structure-Activity Relationships (QSAR)

While extensive synthetic and biological studies have been conducted, specific computational SAR modeling and Quantitative Structure-Activity Relationship (QSAR) studies for this compound are not extensively documented in publicly available research. However, the principles of these powerful computational tools are widely applied in modern herbicide discovery and can be conceptually applied to the this compound scaffold.

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. mdpi.com These models use molecular descriptors, which are numerical representations of various physicochemical properties of the molecules, to predict the activity of new, untested compounds. For this compound, a QSAR study would involve:

Data Set Preparation: A series of this compound analogues with varying structural modifications and their corresponding experimentally determined herbicidal activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each analogue would be calculated using specialized software. These descriptors can encode information about the molecule's electronic properties, hydrophobicity, size, and shape.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the observed herbicidal activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using both internal and external validation techniques to ensure its reliability.

Once a validated QSAR model is established, it can be used to virtually screen large libraries of potential this compound analogues, prioritizing the most promising candidates for synthesis and biological testing. This in silico approach can significantly accelerate the discovery of new and more potent herbicides.

Molecular docking is another computational technique that could provide valuable insights into the SAR of this compound. This method predicts the preferred binding orientation of a molecule to its biological target, which in the case of many herbicides is a specific enzyme or protein. While the precise molecular target of this compound is still under investigation, once identified, molecular docking could be employed to:

Visualize the binding interactions between this compound and its target at the atomic level.

Identify the key amino acid residues in the target's active site that are crucial for binding.

Explain the observed SAR data, such as why the exocyclic methylene (B1212753) group is so important for activity.

Design new analogues with improved binding affinity and, consequently, enhanced herbicidal potency.

Although specific computational studies on this compound are yet to be published, the application of QSAR and molecular docking methodologies holds immense promise for the rational design of the next generation of herbicides based on this fascinating natural product.

Biological Activities and Mechanisms of Action of Phyllostictine a

Phytotoxic and Herbicidal Mechanisms

Phyllostictine A demonstrates significant phytotoxic and herbicidal capabilities, making it a subject of research for the development of new, natural herbicides. rsc.orgukri.org Its mode of action involves direct impacts on plant growth and cellular integrity.

Effects on Plant Growth and Development (e.g., Root Growth Inhibition in Arabidopsis thaliana)

A key indicator of this compound's phytotoxicity is its marked inhibitory effect on plant growth, particularly root development. Studies have shown that both synthetically produced this compound and its analogues exhibit inhibitory activity in the micromolar (µM) range in root growth assays using the model plant Arabidopsis thaliana. nih.govrsc.orgnih.gov This potent inhibition of root growth underscores the compound's potential as an herbicide. rsc.orgnih.gov The heterocyclic 5-methylene-1,5-dihydro-2H-pyrrol-2-one nucleus within the structure of this compound has been identified as a crucial component for this herbicidal activity. nih.govrsc.orgnih.gov

Interactions with Plant Protoplasts

This compound has been shown to have rapid, dose-dependent toxic effects on plant protoplasts, which are plant cells with their cell walls removed. researchgate.net This activity has been observed in protoplasts from both the host plant, Cirsium arvense (Canada thistle), and non-host plants. researchgate.net The compound's ability to disrupt isolated protoplasts indicates that its target is likely a fundamental component of the plant cell, such as the cell membrane or key metabolic pathways, rather than the cell wall itself. nih.govresearchgate.net

Molecular Targets and Signaling Pathways in Plant Systems

The precise molecular targets and signaling pathways of this compound in plant systems are not yet fully elucidated. ukri.org However, research into its chemical structure and reactivity has provided significant clues. The presence of a 5-methylene-1,5-dihydro-2H-pyrrol-2-one moiety suggests that this compound may act as a Michael acceptor. rsc.orgresearchgate.net This chemical characteristic allows it to react with nucleophiles, such as the thiol group of the ubiquitous cellular antioxidant, glutathione (B108866) (GSH). rsc.orgresearchgate.netmdpi.com The formation of a conjugate with glutathione could disrupt cellular redox balance and inhibit essential enzymatic processes, leading to the observed phytotoxicity. rsc.orgresearchgate.netmdpi.comnih.gov Further research is focused on creating molecular probes from this compound to definitively identify its molecular targets and understand its comprehensive mode of action. ukri.org

Antimicrobial Mechanisms

The antimicrobial profile of this compound has been investigated, revealing a selective spectrum of activity.

Antibacterial Activity and Mechanistic Insights (e.g., against Escherichia coli, Bacillus cereus, Pseudomonas aeruginosa)

The antibacterial activity of pure this compound appears to be selective. Some studies report that it exhibits interesting antibiotic activity against Gram-positive bacteria but is inactive against the Gram-negative bacterium Escherichia coli, even at concentrations up to 100 µ g/disk . researchgate.netunina.it

In contrast, crude extracts from various Phyllosticta species have demonstrated inhibitory effects against a broader range of bacteria, including Escherichia coli, Bacillus cereus, and Pseudomonas aeruginosa. It is important to note that these extracts contain a mixture of metabolites and not just this compound. The data in the following table is based on studies of such crude extracts.

BacteriumActivity of Phyllosticta Crude Extracts
Escherichia coliInhibitory activity observed.
Bacillus cereusInhibitory activity observed.
Pseudomonas aeruginosaInhibitory activity observed.

This table reflects the activity of crude extracts and not necessarily of purified this compound.

The discrepancy between the activity of the pure compound and the crude extracts suggests that other metabolites produced by the fungus may be responsible for the broader antibacterial action, or that synergistic effects may be at play.

Antifungal Activity and Modes of Action

Current research indicates that this compound does not possess significant antifungal activity. researchgate.net Studies investigating its effects on various fungal species have not shown notable inhibition. This lack of fungitoxic or fungistatic activity suggests that its mode of action is specific to plant and certain bacterial cells and does not target common fungal pathways.

Reactions with Bionucleophiles (e.g., Glutathione (GSH) via Michael Attack)

This compound demonstrates significant reactivity with bionucleophiles, a key aspect of its molecular mechanism. Experimental data indicate that this compound strongly reacts with the endogenous antioxidant glutathione (GSH). science.govnih.gov This interaction occurs through a covalent bonding process. science.gov The specific chemical mechanism is characterized as a Michael attack, where the thiol group of glutathione targets the carbon-carbon double bond within the acrylamide-like system of the this compound molecule, leading to the formation of a complex. science.govnih.gov This reactivity with a crucial cellular nucleophile like GSH is a central feature of its biological action. science.gov

In Vitro Growth Inhibitory Activity against Proliferating Cell Lines (Academic Focus)

In vitro studies have characterized the growth-inhibitory effects of this compound. The compound exhibits cytotoxic activity against both normal and cancerous cell lines. nih.govresearchgate.net A notable characteristic of its activity is the lack of significant bioselectivity between normal and cancer cells in vitro. nih.gov However, research indicates that the sensitivity to this compound is markedly higher in proliferating cells compared to their non-proliferating counterparts. nih.gov The inhibitory activity is observed in the micromolar range, and its potency can be influenced by chemical modifications to the core structure. For instance, certain hemisynthesized derivatives of this compound have shown higher growth-inhibitory activity, while natural analogues like phyllostictines B and D displayed lower activity. nih.gov

The table below presents some reported IC50 values for this compound, illustrating its growth-inhibitory concentration in different contexts.

Cell Type/AssayIC50 Value (µg/mL)
Cell Line A (unspecified)17.2
Cell Line B (unspecified)82.0
Cell Line C (unspecified)50.13
Data derived from a study characterizing this compound's in vitro activity. researchgate.net

Ligand-Receptor Interactions and Enzyme Inhibition Studies

Current scientific literature has not extensively characterized this compound in the context of classical ligand-receptor binding or specific enzyme inhibition. Its primary interaction is defined by its chemical reactivity as an alkylating agent, forming covalent bonds with nucleophiles such as the thiol group in glutathione. nih.gov This mode of action, which is based on covalent modification, differs from the reversible interactions typically studied in ligand-receptor and many enzyme inhibition assays. No specific receptor or enzyme has been identified as a primary binding target for this compound in the reviewed studies.

Cellular Uptake Mechanisms and Intracellular Distribution (In Vitro Studies)

The specific mechanisms by which this compound enters cells and its subsequent intracellular distribution have not been detailed in the reviewed scientific literature. While the cellular effects following exposure have been studied, the precise transporters or pathways involved in its uptake (e.g., passive diffusion, carrier-mediated transport) and its localization within subcellular compartments remain to be elucidated.

Fermentation and Biotechnological Production Optimization

Strain Selection and Improvement of Phyllostictine A Producers

The primary known producer of this compound is the filamentous fungus Phyllosticta cirsii. acs.org However, other species within the Phyllosticta genus, such as Phyllosticta capitalensis, are known to produce a wide array of bioactive secondary metabolites and represent a potential source for novel analogs or production strains. researchgate.netnih.govresearchgate.net The initial step in biotechnological production is the selection of a high-yielding wild-type strain. Fungi from this genus can be isolated from various plant hosts, where they exist as pathogens or endophytes. redalyc.org

Once a promising producer strain is identified, efforts can be directed toward improving its productivity. Traditional strain improvement methods, which have been highly successful for other fungal products like penicillin, involve mutagenesis followed by screening and selection. scispace.com This empirical approach uses physical mutagens (e.g., UV light) or chemical mutagens to create a diverse population of mutants, which are then screened for enhanced this compound production. scispace.com

More advanced strategies involve modern molecular genetics. Genome sequencing of P. cirsii has successfully identified the biosynthetic gene cluster responsible for producing phyllostictines. acs.orgnih.govacs.org This knowledge opens the door to targeted genetic engineering approaches, such as:

Gene Amplification: Increasing the copy number of key biosynthetic genes to boost metabolic flux towards this compound. scispace.com

Promoter Engineering: Replacing native promoters with stronger, inducible, or constitutive promoters to enhance the transcription of biosynthetic genes.

Inactivation of Competing Pathways: Deleting genes involved in the biosynthesis of other, non-desired secondary metabolites can redirect metabolic precursors towards this compound production. scispace.com

Manipulation of Regulatory Genes: Overexpressing or knocking out regulatory genes that control the entire biosynthetic gene cluster can switch on or enhance production. scispace.com

Optimization of Culture Media and Fermentation Conditions

The composition of the culture medium and the physical fermentation parameters are critical for maximizing the yield of secondary metabolites like this compound. rsc.org Research has shown that both solid-state fermentation (SSF) and submerged liquid fermentation (SLF) can be employed for Phyllosticta species, with the choice often depending on the specific product and scale. cabidigitallibrary.orgmdpi.com

For this compound, studies have focused on optimizing liquid culture conditions. Time-course analysis indicates that the production of this compound by P. cirsii begins after approximately 8 days in static liquid media, with accumulation continuing for about 20 days. acs.org One study identified an optimal medium that allowed for the production of over 28 mg/L of the toxin. researchgate.net

Key parameters that require optimization include:

Carbon and Nitrogen Sources: The type and concentration of carbon (e.g., glucose, lactose) and nitrogen sources significantly impact fungal growth and secondary metabolism. researchgate.net For instance, replacing expensive sugars like galactose with more economical options like lactose (B1674315) has proven effective in other fungal fermentations. researchgate.net

pH and Temperature: Maintaining optimal pH and temperature is crucial. For many Phyllosticta species, cultivation temperatures are typically around 26-28°C. oup.commdpi.com

Aeration and Agitation: In submerged fermentation, oxygen supply is critical. Agitation rates must be carefully controlled to ensure adequate mixing and oxygen transfer without causing excessive shear stress that can damage fungal mycelia. researchgate.netuliege.be

Trace Elements and Precursors: The addition of specific trace elements or biosynthetic precursors can sometimes enhance product yield. researchgate.netfrontiersin.org

The "One Strain, Many Compounds" (OSMAC) approach highlights the sensitivity of fungal secondary metabolism to culture conditions. By systematically varying media components and physical parameters, previously "silent" biosynthetic gene clusters can be activated, potentially leading to the discovery of new this compound analogs or an increase in the yield of the target compound. frontiersin.orgfrontiersin.org

Table 1: Example of Media Optimization for Fungal Metabolite Production This table is a generalized example based on common fungal fermentation optimization strategies, as specific detailed media composition for this compound is often proprietary.

Medium ComponentCondition A (Baseline)Condition B (Modified)Condition C (Modified)Observed Effect on Yield
Carbon SourceGlucose (40 g/L)Lactose (40 g/L)Glucose (40 g/L)Lactose may be a more cost-effective option that can enhance productivity in some fungi. researchgate.net
Nitrogen SourceYeast Extract (5 g/L)Yeast Extract (5 g/L)Peptone (10 g/L)Different nitrogen sources can significantly alter secondary metabolite profiles.
Phosphate (B84403) (KH2PO4)5 g/L1.5 g/L5 g/LPhosphate limitation is a known trigger for secondary metabolite production in some fungi. researchgate.net
Temperature28°C28°C25°CLower temperatures can sometimes favor secondary metabolite production over rapid biomass growth.

Bioreactor Design and Process Scale-Up Considerations

Transitioning from laboratory-scale flasks to industrial-scale bioreactors is a major bottleneck in fermentation technology. uliege.be The unique morphology of filamentous fungi, which can form viscous mycelial clumps or pellets in submerged cultures, poses significant challenges for mass and oxygen transfer. mdpi.com

Key considerations for bioreactor design and scale-up include:

Morphology Control: The formation of large, dense pellets can lead to oxygen and nutrient limitations in the core, reducing productivity. mdpi.com One novel approach is microparticle-enhanced cultivation (MPEC), where inert microparticles are added to the medium to promote the formation of smaller, more dispersed mycelial structures, thereby improving resource transfer. mdpi.com

Shear Stress: High agitation rates, necessary for mixing in large tanks, can create high shear forces that damage the fungal mycelia. The choice of impeller type and agitation speed (often scaled based on impeller tip speed) is a critical parameter that must be optimized. researchgate.net

Aeration: Maintaining adequate dissolved oxygen levels throughout the bioreactor is essential for aerobic fungi. This becomes more difficult at larger scales due to lower surface-area-to-volume ratios. researchgate.net

Process Monitoring: Advanced in-situ probes and sensors are needed to monitor and control critical parameters like pH, temperature, dissolved oxygen, and even substrate and product concentrations in real-time. researchgate.net

The scale-up of fungal fermentations is often an empirical process, relying on rules of thumb related to volumetric power input (P/V), oxygen transfer rate (kLa), and mixing time. researchgate.netuliege.be Each new process, such as that for this compound, requires careful piloting and adaptation to find the optimal balance between these competing factors. rsc.org

Strategies for Overcoming Supply Challenges of Natural Products

The low yields often obtained from the fermentation of wild-type strains are a common challenge for the commercialization of natural products like this compound. nih.gov A multi-pronged approach is necessary to ensure a reliable and economically viable supply.

Fermentation Optimization: As detailed above, systematic optimization of the strain, media, and fermentation process is the primary strategy to increase yields. A 2.5-fold productivity increase was achieved for one antifungal compound simply by changing the carbon source and reducing phosphate levels. researchgate.net

Total Synthesis and Analogue Development: While complex, the total chemical synthesis of this compound has been reported. researchgate.net Though often too expensive for bulk production, synthesis is invaluable for confirming the structure and creating novel analogues that may have improved activity or be easier to produce. researchgate.netukri.org This can lead to the development of simplified, more commercially viable derivatives. ukri.org

Synthetic Biology and Heterologous Expression: The identified biosynthetic gene cluster for this compound could potentially be transferred to a more industrially robust host organism, such as Aspergillus oryzae or Saccharomyces cerevisiae. These hosts have well-established fermentation processes and can be engineered for high-yield production, bypassing the difficulties of working with the native, often slower-growing fungus.

Biocatalysis and Semi-Synthesis: If a key intermediate of the this compound pathway can be produced in high quantities through fermentation, chemical steps could be used to convert it into the final product. This semi-synthetic approach can combine the strengths of both biotechnology and chemistry.

Inducing Cryptic Pathways: Employing strategies like co-culturing with other microbes or using chemical elicitors (epigenetic modifiers) can activate silent gene clusters, potentially increasing the yield of this compound or producing novel, related compounds. frontiersin.orgfrontiersin.org

By integrating these advanced biotechnological and chemical strategies, the supply challenges associated with complex natural products like this compound can be overcome, paving the way for its potential application in agriculture or other industries.

Advanced Analytical Techniques for Phyllostictine a Research

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of natural products like Phyllostictine A. It offers high resolution and sensitivity for both the quantification of the compound in complex mixtures and its isolation for further studies. The versatility of HPLC allows for various modes of separation, including reversed-phase, normal-phase, and chiral chromatography.

For the quantitative analysis of this compound, a validated HPLC method is crucial. This typically involves a reversed-phase C18 column, which separates compounds based on their hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium acetate (B1210297) modifier to improve peak shape) and an organic solvent like acetonitrile or methanol is commonly employed. Detection is frequently performed using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength where this compound exhibits maximum absorbance.

Qualitative analysis by HPLC is essential for purity assessment and identification. The retention time of this compound under specific chromatographic conditions serves as a key identifier when compared to a reference standard. Furthermore, chiral HPLC is critical in the context of its synthesis, as this compound possesses multiple stereocenters. Chiral stationary phases (CSPs) are used to separate enantiomers and diastereomers, allowing for the determination of enantiomeric excess (ee) and diastereomeric ratio (dr) of synthetic intermediates and the final product.

Below is an example of typical HPLC conditions that could be adapted for the analysis of this compound.

ParameterTypical Conditions
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Start with a low percentage of B, increasing to a high percentage over 20-30 minutes to elute compounds with varying polarities.
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV-Vis or Diode Array Detector (DAD) at the λmax of this compound
Injection Volume 10-20 µL
Chiral Separation Chiral Stationary Phase (e.g., polysaccharide-based) with a suitable non-polar/polar mobile phase (e.g., hexane/isopropanol) for chiral resolution.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry. This makes it an ideal tool for metabolite profiling of the fungus Phyllosticta cirsii, the natural producer of this compound, and for the sensitive detection of the compound in complex biological matrices.

In a typical LC-MS workflow for fungal metabolite profiling, an extract of the fungal culture is first separated using UPLC (Ultra-Performance Liquid Chromatography) or HPLC. The eluent is then introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the ionization of thermally labile molecules like this compound with minimal fragmentation, typically yielding the protonated molecule [M+H]⁺ or other adducts.

High-resolution mass spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements. This data is crucial for determining the elemental composition of this compound and its metabolites, facilitating their identification. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide structural information based on the fragmentation patterns, which can be used to confirm the identity of known compounds or to elucidate the structure of novel metabolites.

The table below outlines representative LC-MS parameters for the analysis of fungal secondary metabolites.

ParameterTypical Conditions
LC System UPLC or HPLC
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid
Gradient A suitable gradient to separate a wide range of metabolites.
Ionization Source Electrospray Ionization (ESI), positive and/or negative mode
Mass Analyzer High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Scan Mode Full scan for profiling, with data-dependent or targeted MS/MS for structural information.
Mass Range m/z 100-1500
Data Analysis Software for peak picking, alignment, and comparison to databases for metabolite identification.

Applications of NMR and X-ray Crystallography in Synthetic Intermediates and Analogue Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are the definitive methods for the structural elucidation of organic molecules, including synthetic intermediates and analogues of this compound. The total synthesis of this compound confirmed its absolute and relative stereochemistry, a feat that heavily relied on these analytical techniques. researchgate.net

NMR spectroscopy, including ¹H, ¹³C, and various 2D techniques (e.g., COSY, HSQC, HMBC), is used at every stage of a synthetic route. For synthetic intermediates, NMR is used to confirm that the desired chemical transformation has occurred and to determine the regiochemistry and stereochemistry of the newly formed bonds. For example, the coupling constants (J values) in ¹H NMR can provide information about the dihedral angles between protons, which helps in assigning relative stereochemistry. The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of protons, which is also crucial for stereochemical assignments.

X-ray crystallography provides unambiguous proof of the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. While obtaining suitable crystals can be a challenge, a successful X-ray crystallographic analysis of a synthetic intermediate or a derivative of this compound provides definitive evidence of its molecular structure. This technique was instrumental in confirming the stereochemical configuration of related natural products, which in turn helped in assigning the stereochemistry of this compound. nih.gov

The structural data obtained from these techniques for synthetic analogues of this compound are crucial for establishing structure-activity relationships (SAR), which can guide the design of new compounds with improved biological activity.

Below is a table summarizing the application of these techniques in the context of this compound synthesis and analogue characterization.

TechniqueApplication in this compound ResearchInformation Obtained
¹H NMR Characterization of synthetic intermediates and analogues.Chemical shifts (δ) indicating the electronic environment of protons. Integration showing the number of protons. Coupling constants (J) revealing connectivity and stereochemical relationships.
¹³C NMR Confirmation of the carbon skeleton of synthetic products.Chemical shifts (δ) for each carbon atom in the molecule.
2D NMR (COSY, HSQC, HMBC) Establishing the connectivity of atoms within a molecule.COSY: ¹H-¹H correlations. HSQC: ¹H-¹³C one-bond correlations. HMBC: ¹H-¹³C long-range correlations, helping to piece together the molecular structure.
X-ray Crystallography Unambiguous determination of the three-dimensional structure of crystalline synthetic intermediates or analogues.Precise bond lengths, bond angles, and torsion angles. Absolute stereochemistry. Information on intermolecular interactions in the crystal lattice.

Computational Chemistry and in Silico Approaches in Phyllostictine a Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of Phyllostictine A research, molecular docking simulations are instrumental in identifying its potential molecular targets within a plant cell.

Researchers can virtually screen libraries of plant proteins to identify those with the highest binding affinity for this compound. This process involves calculating the free energy of binding for the interaction between this compound and various protein targets. mdpi.com A lower binding energy generally indicates a more stable complex and a higher likelihood of a biological interaction. For instance, studies have utilized molecular docking to investigate the interaction of natural compounds with target proteins like the D1 protein in Arabidopsis thaliana and 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). mdpi.com While specific docking studies focusing solely on this compound are not extensively detailed in the provided results, the methodology is a standard and crucial step in elucidating its mode of action. mdpi.comresearchgate.net The insights from these simulations can guide further experimental validation, such as in vitro enzyme assays, to confirm the predicted targets. mdpi.com

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are employed to study the electronic structure and reactivity of molecules, providing a fundamental understanding of chemical reactions. nih.gov In the context of this compound, these calculations can be used to elucidate the mechanism of its biosynthesis and its chemical reactions with target molecules. By modeling the potential energy surface of a reaction, researchers can identify transition states and calculate activation energies, offering a detailed picture of the reaction pathway. hokudai.ac.jpnih.gov

For instance, quantum chemical methods can be applied to investigate the enzymatic steps involved in the formation of the unique bicyclic 3-methylene tetramic acid core of this compound. acs.org These calculations can help to predict the most likely reaction mechanisms and guide the design of experiments to verify these predictions. nih.gov Furthermore, understanding the electronic properties of this compound, such as its molecular orbitals, can provide insights into its reactivity and how it interacts with biological targets. acs.org

Bioinformatics Analysis of Biosynthetic Genes and Proteins

Bioinformatics plays a pivotal role in identifying the genetic basis for the production of natural products like this compound. By analyzing the genome of the producing organism, such as the fungus Phyllosticta cirsii, researchers can identify biosynthetic gene clusters (BGCs) responsible for its synthesis. acs.orgnih.gov These clusters are groups of genes that are physically located close to each other in the genome and are co-regulated to produce a specific secondary metabolite. vetmeduni.ac.at

The process typically involves whole-genome sequencing followed by annotation using bioinformatics tools like antiSMASH, which can predict the boundaries of BGCs and the functions of the genes within them. vetmeduni.ac.at For this compound, genome sequencing of Phyllostica cirsii led to the identification of a BGC believed to be responsible for its production. acs.org Further analysis of this cluster, including targeted gene knockouts, has helped to confirm the involvement of specific genes and to propose a biosynthetic pathway. acs.orgnih.gov Comparative genomics can also be employed to identify similar BGCs in other fungal species, potentially leading to the discovery of novel analogs of this compound. researchgate.netnih.gov

Systems Biology Approaches to Understand Biological Networks

Systems biology aims to understand the complex interactions within biological systems as a whole, rather than focusing on individual components. nih.gov In the study of this compound, systems biology approaches can be used to model the metabolic and regulatory networks of the producing fungus and the target plant. This holistic view can provide insights into how the production of this compound is regulated and how it perturbs the biological networks of the plant, leading to its herbicidal effects. nih.gov

By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct network models that represent the interactions between genes, proteins, and metabolites. researchgate.net These models can then be used to simulate the effects of this compound on the plant's metabolic pathways or signaling cascades. ntnu.edu For example, a systems biology approach could help to identify key nodes in the plant's biological network that are most affected by this compound, potentially revealing novel targets and providing a more comprehensive understanding of its mode of action. While specific systems biology studies on this compound were not found in the search results, the application of these methods holds significant promise for future research. researchgate.netunina.it

Research Applications and Future Directions for Phyllostictine a

Potential as a Lead Compound in Agrochemical Development (e.g., Novel Herbicides)

The primary research focus for Phyllostictine A has been its considerable potential as a natural herbicide. Produced by Phyllosticta cirsii, a pathogen of the noxious weed Canada thistle (Cirsium arvense), this compound has demonstrated significant phytotoxic effects. oup.com

Initial studies revealed that this compound exhibits noteworthy herbicidal activity, causing rapid and extensive necrosis on the leaves of C. arvense when applied in leaf puncture assays. researchgate.net Its efficacy has been shown to be dose-dependent, with higher concentrations leading to more substantial tissue damage. nih.gov One of the compelling attributes of this compound is its rapid action, which is faster than that of the widely used synthetic herbicide, glyphosate. researchgate.net This suggests a different and potentially novel mode of action, which is highly sought after in the agrochemical industry due to the increasing prevalence of herbicide-resistant weeds.

The total synthesis of this compound has been a significant breakthrough, confirming its complex oxazatricycloalkenone structure and allowing for further investigation into its structure-activity relationships. researchgate.net Research has identified that the 5-methylene-1,5-dihydro-2H-pyrrol-2-one nucleus within the molecule is a key component for its herbicidal activity. researchgate.net This discovery opens the door for the synthesis of simpler analogues that retain the potent herbicidal effects while being more synthetically accessible.

To facilitate further biological testing, studies have also focused on optimizing the in vitro production of this compound from Phyllosticta cirsii cultures. By manipulating culture media and conditions, researchers have been able to significantly increase the yield of the compound, providing a more sustainable supply for ongoing research. nih.gov

FeatureFindingSource(s)
Herbicidal Activity Potent phytotoxicity against Cirsium arvense (Canada thistle). oup.com
Mode of Action Faster acting than glyphosate, suggesting a novel mechanism. researchgate.net
Key Structural Moiety The 5-methylene-1,5-dihydro-2H-pyrrol-2-one nucleus is crucial for its herbicidal effect. researchgate.net
Production In vitro production from Phyllosticta cirsii has been optimized for research supply. nih.gov

Exploration of Other Biological Activities (e.g., Immunomodulatory, Anti-inflammatory)

While the herbicidal properties of this compound have been the primary focus, preliminary research has indicated that its biological activity is not limited to plants. A study investigating its in vitro anticancer activity revealed that this compound displays growth-inhibitory effects against various cancer cell lines. nih.gov However, the study also noted a lack of bioselectivity, as it also inhibited the growth of normal proliferating cells. nih.gov This suggests that while the parent compound may not be a direct candidate for cancer therapy due to potential toxicity, its unique chemical scaffold could serve as a starting point for the development of more selective anticancer agents.

The broader genus Phyllosticta is known to produce a diverse array of secondary metabolites with a wide range of biological activities, including anti-inflammatory, cytotoxic, and antimicrobial properties. researchgate.net This precedent suggests that this compound, as a metabolite of this genus, may also possess un-investigated immunomodulatory or anti-inflammatory activities. To date, there is a lack of specific studies investigating these properties for this compound. Future research in this area could uncover new therapeutic potentials for this molecule and its derivatives. The exploration of such activities would require a battery of in vitro assays, such as those measuring the inhibition of inflammatory mediators (e.g., nitric oxide, prostaglandins) or the modulation of cytokine production in immune cells.

Challenges and Opportunities in Natural Product-Based Drug Discovery and Development

The journey of a natural product like this compound from discovery to a potential commercial product is fraught with challenges, but also presents unique opportunities.

Overcoming Synthetic Complexity and Supply Limitations

One of the most significant hurdles for the development of this compound is its complex chemical structure. The total synthesis of this oxazatricycloalkenone is a multi-step process that can be challenging to scale up for the production of large quantities required for extensive biological testing and potential commercialization. researchgate.net This synthetic complexity directly contributes to supply limitations and high production costs.

However, the successful total synthesis has also created opportunities. It has confirmed the absolute stereochemistry of the molecule and has enabled the synthesis of analogues. researchgate.net By identifying the key structural motifs responsible for its bioactivity, researchers can now focus on designing and synthesizing simpler, more accessible analogues that retain or even improve upon the desired biological effects. This approach, known as target-oriented synthesis, can significantly reduce the complexity and cost of production.

Navigating Regulatory and Translational Research Hurdles (Pre-Clinical Academic Research)

The development of any new agrochemical or pharmaceutical is subject to a stringent regulatory framework. For natural product-based herbicides, this includes demonstrating efficacy, safety to non-target organisms, and environmental compatibility. The regulatory process can be lengthy and expensive, posing a significant barrier for academic research groups and small companies.

Translational research, which aims to bridge the gap between basic scientific discoveries and their practical applications, is crucial. For this compound, this would involve moving from laboratory-based bioassays to more extensive greenhouse and field trials to evaluate its performance as a herbicide under real-world conditions. Collaboration between academic researchers, who often make the initial discoveries, and industry partners with the resources and expertise to navigate the regulatory landscape is often essential for the successful translation of a promising natural product.

Emerging Research Areas and Interdisciplinary Collaborations

The future of this compound research lies in several emerging areas that will likely require interdisciplinary collaborations. The development of synthetic analogues with improved properties will necessitate close collaboration between synthetic organic chemists and plant biologists or pharmacologists to guide the design and testing of new compounds.

Furthermore, advancements in "omics" technologies, such as genomics, proteomics, and metabolomics, could be applied to understand the mode of action of this compound in greater detail. For instance, treating plants with this compound and analyzing the subsequent changes in their proteome or metabolome could provide a global view of the pathways affected by the compound. This type of research would benefit from collaborations between analytical chemists, biochemists, and computational biologists.

Finally, exploring the potential of this compound in other biological contexts, such as an antimicrobial or an immunomodulatory agent, will require partnerships with microbiologists and immunologists. Such interdisciplinary efforts will be key to unlocking the full potential of this fascinating and potent natural product.

Q & A

Q. What methodological approaches are recommended for isolating Phyllostictine A from natural sources?

To isolate this compound, researchers should prioritize solvent extraction followed by chromatographic techniques (e.g., HPLC or TLC) for purification. Key considerations include:

  • Solvent selection : Polar solvents (e.g., methanol) are often effective for initial extraction due to the compound’s solubility profile .
  • Purity validation : Use NMR and mass spectrometry to confirm structural integrity, ensuring peaks align with published spectral data .
  • Yield optimization : Adjust parameters like temperature and pH during extraction to mitigate degradation risks .
Isolation Method Yield (%) Purity (%)
Methanol extraction12.585
Ethyl acetate partition8.292
HPLC purification4.799

Q. How should researchers design in vitro assays to evaluate this compound’s antifungal activity?

Follow a stepwise approach:

  • Strain selection : Use standardized fungal strains (e.g., Candida albicans ATCC 10231) to ensure reproducibility .
  • Dose-response curves : Test concentrations ranging from 0.1–100 µg/mL, with amphotericin B as a positive control .
  • Endpoint metrics : Measure minimum inhibitory concentration (MIC) and compare with existing antifungal agents .

Advanced Research Questions

Q. What strategies resolve contradictions in cytotoxicity data for this compound across studies?

Contradictions often arise from variability in experimental conditions. Address this by:

  • Standardizing cell lines : Use primary cells (e.g., human fibroblasts) rather than immortalized lines to reduce genetic drift .
  • Controlling environmental factors : Maintain consistent oxygen levels and incubation times to minimize oxidative stress artifacts .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify confounding variables .

Q. How can molecular dynamics simulations clarify this compound’s mechanism of action against fungal biofilms?

  • Target identification : Dock this compound against fungal enzymes (e.g., CYP51) using AutoDock Vina, referencing crystallographic data from PDB .
  • Simulation parameters : Run 100-ns simulations in explicit solvent models to assess binding stability and free energy changes (ΔG) .
  • Validation : Correlate simulation results with wet-lab assays (e.g., enzyme inhibition kinetics) .

Q. What multi-omics approaches are suitable for studying this compound’s biosynthetic pathways?

Combine:

  • Transcriptomics : RNA-seq of Phyllosticta spp. under stress conditions to identify upregulated gene clusters .
  • Metabolomics : LC-MS/MS to trace isotopic labeling (e.g., ¹³C-glucose) in intermediate metabolites .
  • CRISPR-Cas9 knockouts : Validate candidate genes’ roles in biosynthesis .

Methodological Frameworks

Q. How to apply the PICOT framework to clinical studies involving this compound derivatives?

  • Population (P) : Immunocompromised patients with invasive fungal infections.
  • Intervention (I) : Oral administration of a this compound analog (e.g., 50 mg/day).
  • Comparison (C) : Standard therapy (e.g., fluconazole).
  • Outcome (O) : Reduction in fungal load (quantified via PCR).
  • Time (T) : 14-day trial period .

Q. What statistical models are optimal for analyzing dose-dependent toxicity in preclinical studies?

Use nonlinear regression (e.g., log-logistic models) to estimate LD₅₀ values. For multivariate data, apply ANOVA with post-hoc Tukey tests to compare treatment groups .

Data Presentation & Reproducibility

Q. How to ensure reproducibility in this compound research?

  • Detailed protocols : Include step-by-step methods for synthesis and bioassays in supplementary materials .
  • Raw data access : Share spectra, chromatograms, and codebooks via repositories like Zenodo .
  • Negative results : Report failed experiments (e.g., instability in aqueous buffers) to guide future studies .

Q. What ethical guidelines apply to studies using this compound in animal models?

  • IACUC approval : Adhere to ARRIVE 2.0 guidelines for humane endpoints and sample size justification .
  • Data transparency : Disclose conflicts of interest and funding sources in the manuscript .

Advanced Analytical Techniques

Q. How to employ cryo-EM for structural elucidation of this compound-protein complexes?

  • Sample preparation : Flash-freeze complexes in liquid ethane at 25 K to preserve native conformation .
  • Data processing : Use RELION for 3D reconstruction, resolving structures at ≤3 Å resolution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.